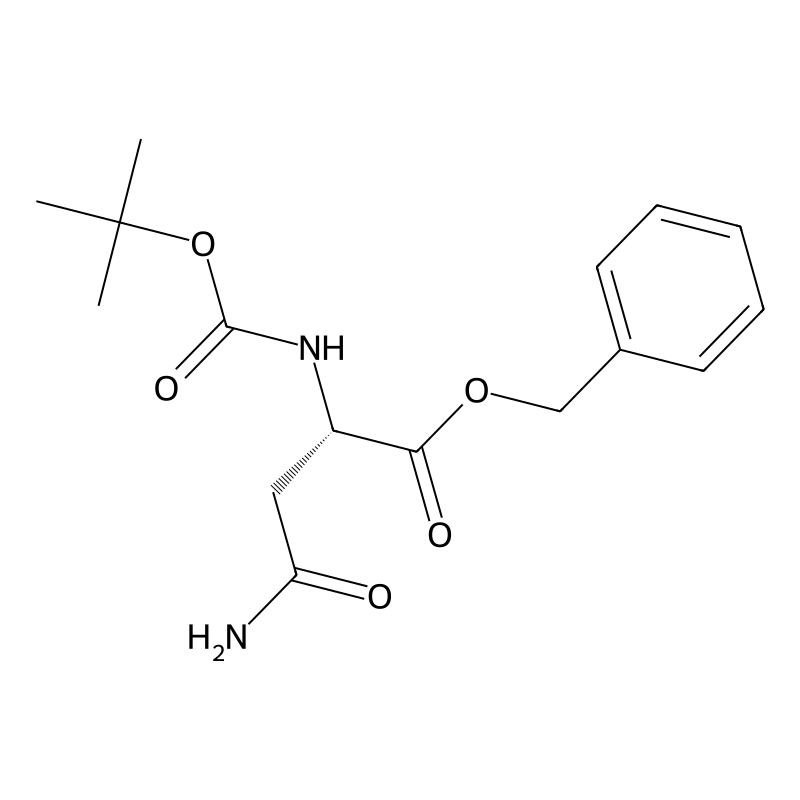

Boc-asn-obzl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Crystal Structure and Quantitative Data

The crystal structure of Boc-L-Asn-OBzl was determined in a study where it was co-crystallized with methanol [1]. The key crystallographic parameters are summarized in the table below.

Table 1: Crystallographic Data for Boc-L-Asn-OBzl · CH₃OH [1]

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₉N₃O₆ · CH₃OH |

| Formula Weight (Mr) | 419.48 + CH₃OH |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Parameters | |

| a (Å) | 10.049(1) |

| b (Å) | 10.399(2) |

| c (Å) | 11.702(1) |

| β (°) | 92.50(1) |

| Unit Cell Volume (V) | 1221.7(3) ų |

| Calculated Density (dx) | 1.14 g·cm⁻³ |

| Z (Molecules/Unit Cell) | 2 |

| R-factor | 0.043 |

Key Structural Findings [1]:

- The dipeptide crystallized in an extended conformation with the Asn-Pro peptide bond in the trans configuration.

- The crystal structure featured intermolecular hydrogen bonding involving the methanol solvent molecule, the asparagine side chain, and the peptide backbone.

Chemical Profile and Synthesis

Table 2: Chemical & Physical Properties of Boc-L-Asn-OBzl [2] [3]

| Property | Value / Description |

|---|---|

| CAS Number | 13512-57-7 |

| Common Name | Boc-L-Asn-OBzl |

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 322.36 g/mol |

| Density | 1.188 g/cm³ |

| Boiling Point | 538.6°C (predicted) |

| Melting Point | 124-126°C |

| Appearance | White to off-white solid |

The synthesis of Boc-L-Asn-OBzl can be achieved from Boc-L-asparagine. One published method involves forming the cesium salt of the amino acid in methanol, followed by reaction with benzyl bromide in DMF to obtain the benzyl ester [3].

Synthesis Context and a Key Side Reaction

The search results highlight an important context for using this and similar protected amino acids in peptide synthesis.

Dehydration Side Reaction: During the synthesis of the dipeptide Boc-L-Asn-L-Pro-OBzl, a minor impurity was identified as Boc-β-cyano-L-alanine-L-Pro-OBzl [1]. This compound is a dehydration product of the asparagine side chain. This is a known side reaction that can occur during peptide synthesis, particularly under certain activating conditions.

Cleavage and Deprotection Protocols: When Boc-protected amino acids are used in solid-phase peptide synthesis, the final step to cleave the peptide from the resin and remove protecting groups requires strong acids. The most common reagent is anhydrous Hydrogen Fluoride (HF), though alternatives like TFMSA (Trifluoromethanesulfonic acid) are also used [4] [5]. These procedures are highly sensitive and require specialized, HF-resistant equipment due to the toxic and corrosive nature of the reagents [4].

Experimental Workflow Diagram

The following diagram outlines the key stages involved in the synthesis and crystallization of Boc-L-Asn-L-Pro-OBzl, based on the information from the search results.

This workflow shows the main synthesis path and the potential formation of a dehydration by-product [1].

References

- 1. Synthesis and crystal of structures - Boc - L -L-Pro- Asn .CH3OH... OBzl [pubmed.ncbi.nlm.nih.gov]

- 2. - Boc - Asn | CAS#:13512-57-7 | Chemsrc Obzl [chemsrc.com]

- 3. - BOC - ASN CAS#: 13512-57-7 OBZL [chemicalbook.com]

- 4. Resin Cleavage Boc Protocol [sigmaaldrich.com]

- 5. Planning a Peptide Synthesis | AAPPTec [peptide.com]

Boc-Asn-OBzl melting point 124-126°C

A Reference from a Related Compound

The search did uncover high-quality technical data for Boc-Asp(OBzl)-OH, which shares a similar structure and protection scheme. The information below, synthesized from supplier catalogs and a published organic synthesis procedure, can serve as a useful reference.

| Property | Value for Boc-Asp(OBzl)-OH |

|---|---|

| CAS Number | 7536-58-5 [1] [2] [3] |

| Molecular Formula | C16H21NO6 [1] [3] |

| Molecular Weight | 323.34 g/mol [4] [3] |

| Melting Point | 98-102 °C [1], 101-102 °C [5], 102-106 °C (dec.) [3] |

| Specific Rotation | [α]20/D −20.0±1°, c=2% in DMF [1] |

| Purity | ≥99.0% (HPLC) [1], ≥98% (TLC) [2] |

| Appearance | White to off-white powder [2] [3] |

| Application | Boc solid-phase peptide synthesis [1] [2] |

A procedure from Organic Syntheses also confirms that Boc-Asp(OBzl)-OH can be prepared from its parent amino acid using di-tert-butyl dicarbonate in a mixture of water, tert-butyl alcohol, and sodium hydroxide, yielding 81-89% [5].

Boc Solid-Phase Peptide Synthesis Workflow

Boc-Asp(OBzl)-OH is a building block used in Boc-SPPS. The following diagram outlines the core cycle of this synthesis method.

Core workflow of Boc-Solid Phase Peptide Synthesis (Boc-SPPS), illustrating the repetitive deprotection, neutralization, coupling, and washing steps for chain elongation [6] [7].

References

- 1. - Boc ( Asp )-OH = 99.0 OBzl sum of enantiomers 7536-58-5 HPLC [sigmaaldrich.com]

- 2. - Boc ( Asp )-OH Novabiochem 7536-58-5 OBzl [sigmaaldrich.cn]

- 3. -L- Boc ( Asp )-OH ( OBzl -amino acids) Boc [glschina.com]

- 4. - Boc - Asp | CAS 30925-18-9 | SCBT - Santa Cruz Biotechnology OBzl [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Resin Cleavage Boc Protocol [sigmaaldrich.com]

- 7. Blog - Boc versus Fmoc for Solid Phase Peptide Synthesis [iris-biotech.de]

Synthesis of Boc-Asn-OBzl

The synthesis of Boc-Asn-OBzl can be achieved from Boc-protected aspartic acid. The following diagram outlines the core synthetic workflow.

Synthetic workflow for this compound [1] [2]

Experimental Protocol [1] [2]:

- Reaction Setup: Dissolve N-[(1,1-dimethylethoxycarbonyl)amino]-L-aspartic acid (20.7 g, 89.1 mmol) in methanol (500 mL). Add cesium carbonate (15.97 g, 49 mmol).

- Salt Formation: After reaction completion, evaporate the solvent to obtain a white solid.

- Benzylation: Dissolve the solid in N,N-dimethylformamide (DMF, 200 mL) to form a suspension. Slowly add benzyl bromide (11.6 mL, 98 mmol) dropwise and stir the mixture at room temperature overnight.

- Work-up and Isolation:

- Evaporate the solvent under reduced pressure.

- Dilute the residue with water (300 mL) and extract with ethyl acetate (200 mL).

- Wash the organic phase with brine (50 mL).

- Remove the solvent under reduced pressure to obtain the crude product.

- Purification: Suspend the crude product in n-hexane (160 mL), filter, and dry under vacuum to yield This compound as a white solid (14.68 g, 51% yield). Reported melting point: 113-115°C.

Role in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a building block in the Boc-SPPS strategy. In this method, the Boc group protects the alpha-amino group, while the asparagine side chain remains unprotected. The benzyl (OBzl) ester protects the C-terminus for attachment to the solid support. This protection scheme is acid-labile, requiring strong acids like HF for final cleavage, which is a key difference from the more common Fmoc/tBu strategy [3].

Handling and Safety

- Storage: Store at 2-8°C [1] [2].

- Physical Data: The predicted pKa is 10.89 ± 0.46, and the flash point is 279.5°C [4] [1] [2].

- Safety: While a specific Safety Data Sheet (MSDS) was not located in the search results, standard safe laboratory practices should be followed. The synthesis protocol uses hazardous chemicals (e.g., benzyl bromide, DMF), requiring appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood) [1] [2].

Commercial Information

This compound is available from multiple chemical suppliers. The table below lists some examples.

| Company | Purity | Package Size | Price (USD) |

|---|---|---|---|

| Sichuan HongRi Pharma-Tech [1] | 98% | 1 kg | Price on request |

| ATK Chemical Company [1] | 98% | 5 g - 1 kg | Price on request |

| BOC Sciences [1] | >95% | Not specified | Price on request |

| Finetech Industry Limited [1] | 98% | 1 g - 1 kg | Price on request |

| TRC [2] | Not specified | 250 mg | $55 |

| Biosynth Carbosynth [2] | Not specified | 5 g | $150 |

This compound is a specialized reagent designed for a specific peptide synthesis strategy. Its primary value lies in constructing complex peptides where the Boc/Bzl protection approach is advantageous or necessary.

References

Boc-Asn-OBzl solubility organic solvents

Key Identified Properties of Boc-Asn-OBzl

While solubility data is unavailable, the search results do provide other relevant physical characteristics, summarized below.

| Property | Value / Description |

|---|---|

| CAS Number | 13512-57-7 [1] [2] |

| Molecular Formula | C₁₆H₂₂N₂O₅ [1] [2] |

| Molecular Weight | 322.36 g/mol [1] [2] |

| Melting Point | 124-126 °C [1] [2] |

| Density | 1.188±0.06 g/cm³ (at 20°C) [1] [3] |

| Appearance | White to off-white solid [1] [2] |

Experimental Workflow for Solubility Determination

Based on standard laboratory practice for determining solubility, the following workflow outlines a general approach you could take.

References

Boc-Asn-OBzl solid phase peptide synthesis

Introduction to Boc-Asn-OBzl in SPPS

This compound is a protected derivative of asparagine designed for the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of SPPS [1]. This orthogonal protection scheme uses an acid-labile Boc group for the α-amino group and a benzyl (Bzl) group for the side-chain amide [2]. Its synthesis is essential for incorporating asparagine residues into peptide sequences while suppressing side reactions during assembly, especially when using powerful carbodiimide coupling reagents [3].

Chemical Profile and Strategic Role

The table below summarizes the key characteristics of this compound.

- This compound Protecting Group Strategy

| Attribute | Specification for this compound |

|---|---|

| IUPAC Name | (2R)-4-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

| CAS Number | Information not located in search results |

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Protection Scheme | Boc/Bzl (tert-butoxycarbonyl/benzyl) [1] |

| α-Amine Protecting Group | Boc (acid-labile, removed with TFA) [4] |

| Side-Chain Protecting Group | OBzl (Xan, xanthyl; acid-stable, removed with HF) [3] |

| Orthogonality | Orthogonal to Fmoc/tBu strategies; compatible with strong acid cleavage (HF) |

| Typical Applications | Boc-SPPS; synthesis of complex peptides requiring strong acid deprotection |

Detailed Synthetic Protocol

This protocol outlines the steps for incorporating this compound into a peptide sequence using Boc-SPPS, based on a standard synthesis workflow [5].

Resin Selection and Preparation

- Resin Type: The choice of resin depends on the desired C-terminus of the final peptide [4].

- Substitution Level: A standard substitution level of 0.5-1.2 mmol/g is suitable for most peptides. For longer or more difficult sequences, a lower substitution (0.1-0.4 mmol/g) is recommended to minimize aggregation [4].

- Preparation: The resin must be properly washed and swollen in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) before use [6].

Stepwise Peptide Assembly Cycle

The following diagram illustrates the cyclic process of deprotection and coupling in Boc-SPPS.

Step 1: Boc Deprotection

Step 2: Neutralization

- Reagent: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.

- Procedure: Wash the resin multiple times with the DIEA/DCM solution to liberate the free amine for coupling [2].

- Function: Converts the TFA salt of the peptide back to the free amine.

Step 3: Coupling of this compound

- Activation: Pre-activate this compound (3-10 equiv.) with a coupling reagent like DCC (dicyclohexylcarbodiimide) or HBTU (O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) in a minimal volume of DMF or DCM for 1-2 minutes [2] [4].

- Reaction: Add the activated amino acid solution to the resin and mix for 30-90 minutes. Coupling efficiency can be monitored with tests like the ninhydrin test (Kaiser test) [2].

- Function: Forms the amide bond between the resin-bound peptide and this compound.

Final Cleavage and Global Deprotection

After chain assembly is complete, the peptide is cleaved from the resin with simultaneous removal of all permanent protecting groups (including the OBzl on asparagine). HF cleavage is required for this step [6] [4].

Pre-Cleavage Preparation:

Standard HF Cleavage Procedure [6]:

- Scavenger Mixture: For peptides containing Cys, use HF/Anisole/DMS/p-Thiocresol (10:1:1:0.2, v/v). For other peptides, HF/DMS/Anisole (10:1:1) is suitable.

- Procedure:

- Place the dry peptide-resin and scavenger mixture in a specially designed, HF-resistant apparatus.

- Distill anhydrous HF (10 mL per 0.2 mmol scale) into the reaction vessel at 0-5 °C.

- React for 30-60 minutes at 0-5 °C with stirring. Peptides with Arg(Tos) may require up to 2 hours.

- Work-up:

- Evaporate HF and DMS under a stream of N₂.

- Extract the peptide from the resin matrix with TFA.

- Precipitate the crude peptide by adding the TFA solution drop-wise into 8-10 volumes of cold diethyl ether.

- Isolate the peptide by centrifugation or filtration.

Practical Considerations and Troubleshooting

Side Reaction Management

The following table outlines potential issues and solutions when working with this compound and related compounds.

- Common Side Reactions and Solutions

| Side Reaction | Cause | Preventive Strategy / Solution |

|---|---|---|

| Nitrile Formation | Dehydration of unprotected side-chain amide by carbodiimide coupling reagents [3]. | Use this compound. The Xan group protects the amide nitrogen, preventing this side reaction [3]. |

| Aspartimide Formation | Cyclization at Asp residues, especially in Asp-Gly sequences [6]. | Cleave at lower temperatures (≤ 5°C) [6]. Use the "Low-High" HF procedure with DMS [6]. |

| Incomplete Cleavage | Inadequate cleavage time or temperature, especially for stable groups like Arg(Tos) [6]. | Extend HF cleavage time to up to 2 hours for resistant protecting groups [6]. |

| Alkylation of Peptide | Reaction with benzyl or t-butyl cations generated during HF cleavage [6]. | Use efficient scavengers like anisole, DMS, and p-thiocresol in the HF mixture [6]. |

Strategic Advantages and Limitations

- Advantages:

- Limitations:

Analytical Data and Characterization

- QC During Synthesis: Monitor coupling efficiency after each incorporation step using the ninhydrin (Kaiser) test [2].

- Post-Cleavage Analysis:

- HPLC: Use reverse-phase HPLC to assess the purity of the crude peptide.

- Mass Spectrometry: Confirm the identity of the product using techniques such as MALDI-TOF or ESI-MS.

Conclusion

This compound is a critical building block for the robust incorporation of asparagine into peptides via Boc-SPPS. Its primary function is to safeguard the side-chain amide against dehydration, a common side reaction. While its use demands expertise and specialized infrastructure for HF cleavage, it remains a powerful tool for synthesizing complex peptides, particularly those that are challenging for the milder Fmoc/tBu approach.

References

- 1. Blog - Boc versus Fmoc for Solid Phase Peptide Synthesis [iris-biotech.de]

- 2. | ppt Solid phase peptide synthesis [slideshare.net]

- 3. Amino Acids for Peptide | AAPPTec Synthesis [peptide.com]

- 4. Planning a Peptide | AAPPTec Synthesis [peptide.com]

- 5. Perfect guideline for solid - phase - Omizzur peptide synthesis [omizzur.com]

- 6. Resin Cleavage Protocol Boc [sigmaaldrich.com]

Introduction to Boc Protection in Peptide Synthesis

References

- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 2. Protecting Boc : N- Group Protection & Deprotection Boc Mechanism [total-synthesis.com]

- 3. 1 tetralinyl as carboxamide- protecting for group | PDF asparagine [slideshare.net]

- 4. A safety-catch protecting compatible with... group strategy [pubs.rsc.org]

- 5. Amino Acids for Peptide Synthesis | AAPPTec [peptide.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

synthesis of Boc-Asn-OBzl from Boc-L-asparagine

Synthetic Protocol

The is a one-pot two-step procedure, involving first the formation of a cesium salt and subsequent benzylation. The following workflow outlines the key stages of the synthesis, workup, and purification [1].

The table below details the specific quantities and conditions for the reaction [1].

| Parameter | Specification |

|---|---|

| Starting Material | Boc-L-Asparagine (20.7 g, 89.1 mmol, 1.0 eq) |

| Solvent (Step 1) | Methanol (500 mL) |

| Base | Cesium Carbonate (15.97 g, 49.0 mmol, 0.55 eq) |

| Solvent (Step 2) | N,N-Dimethylformamide (DMF, 200 mL) |

| Alkylating Agent | Benzyl Bromide (11.6 mL, 98.0 mmol, 1.1 eq) |

| Reaction Time | Stirred overnight at room temperature |

| Workup | Evaporation, dilution with water (300 mL), extraction with ethyl acetate (200 mL), wash with brine (50 mL) |

| Purification | Solvent removal, suspension in n-hexane (160 mL), filtration, and drying under vacuum |

| Isolated Yield | 51% (14.68 g) |

Critical Notes & Safety

- Side Reactions: The primary concern is the potential dehydration of the asparagine side chain, leading to a nitrile-containing byproduct, Boc-β-cyano-L-alanine-Pro-OBzl [2] [3]. The use of cesium salt is likely crucial to provide a mild, basic environment that minimizes this side reaction.

- Aspartimide Formation: While more common during peptide chain assembly, aspartimide formation can occur with protected aspartic acid derivatives under basic conditions. The described protocol avoids strong bases like DBU, which are known to promote this side reaction [2].

- Safety Considerations:

- Benzyl bromide is a potent lachrymator (tear gas) and a severe skin and respiratory irritant. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) like gloves and safety glasses.

- DMF is a known teratogen and should be handled with care, using appropriate engineering controls.

Product Characterization

Successful synthesis should be confirmed by analytical data. The following table summarizes the expected physical and spectroscopic properties of this compound [4] [1].

| Property | Reported Value |

|---|---|

| CAS Number | 13512-57-7 |

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 322.36 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 113-115°C (literature procedure); 124-126°C (commercial source) |

| Boiling Point | 538.6 °C (predicted) |

| Density | 1.188 g/cm³ |

| Storage | 2-8°C |

| ¹H NMR (DMSO-d₆) | δ 7.35 (m, 6H), 7.13 (d, J = 7.9 Hz, 1H), 6.94 (br s, 1H), 5.10 (s, 2H), 4.39 (q, J = 7.4 Hz, 1H), 2.6-2.4 (m, 2H), 2.03 (t, J = 7.3 Hz, 2H), 1.37 (s, 9H) |

Application in Peptide Synthesis

This compound is a protected amino acid building block used in Boc-based solid-phase peptide synthesis (SPPS) [2].

- The Boc group protects the alpha-amino group and is removable under strong acidic conditions (e.g., TFA or HCl), while the benzyl (OBzl) group protects the side chain carboxylic acid and is stable to these conditions [2] [5].

- Although asparagine can sometimes be used without side-chain protection, protecting the amide group with a trityl (Trt) group is often preferred in Fmoc-SPPS to prevent side reactions and improve solubility [2]. The protocol outlined here provides an alternative for Boc-chemistry strategies.

Search Limitations

The core synthetic procedure is from a 2005 patent. I was unable to find a more recent or optimized protocol in the open literature through this search. Researchers may need to validate and potentially optimize this method in their own laboratories.

References

- 1. - BOC - ASN | 13512-57-7 OBZL [chemicalbook.com]

- 2. Amino Acids for Peptide Synthesis | AAPPTec [peptide.com]

- 3. and crystal structures of Synthesis - Boc - L -L-Pro- Asn .CH3OH... OBzl [pubmed.ncbi.nlm.nih.gov]

- 4. - Boc - Asn | CAS#:13512-57-7 | Chemsrc Obzl [chemsrc.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.m.wikipedia.org]

Comprehensive Application Notes and Protocols: Strategic Implementation of Boc-Asn-OBzl in Fmoc Solid-Phase Peptide Synthesis

Introduction to Boc-Asn-OBzl in Modern Peptide Synthesis

The integration of This compound (Benzyl N²-(tert-butoxycarbonyl)-L-asparaginate) into Fmoc-based solid-phase peptide synthesis (SPPS) represents a specialized orthogonal protection strategy that addresses specific synthetic challenges in complex peptide assembly. While Fmoc/tBu chemistry has largely become the dominant methodology in peptide synthesis due to its milder cleavage conditions and avoidance of highly toxic hydrofluoric acid [1], the strategic incorporation of select Boc-protected building blocks can provide solutions for synthesizing peptides with post-translational modifications, preventing side reactions, and enabling novel ligation strategies. The compound this compound, with molecular formula C₁₆H₂₂N₂O₅ and molecular weight of 322.36 g/mol [2], features a unique protection scheme where the alpha-amine is protected with the acid-labile tert-butoxycarbonyl (Boc) group, while the side chain amide remains unprotected and the C-terminal carboxyl is protected as a benzyl ester [3]. This specific protection pattern makes it particularly valuable for synthesizing asparagine-rich sequences and controlling side chain functionalities in complex peptide architectures.

The fundamental challenge in integrating this compound into standard Fmoc-SPPS protocols stems from the orthogonality conflicts between the two protection schemes. Traditional Fmoc chemistry employs a base-labile N-terminal protecting group (Fmoc) with acid-labile side chain protections, while Boc chemistry relies exclusively on acid-labile protections throughout [1]. This application note provides detailed protocols and strategic frameworks for researchers to successfully implement this compound in Fmoc-SPPS, expanding the synthetic toolbox for accessing challenging peptide targets in drug development programs.

Chemical Compatibility and Fundamental Challenges

Fundamental Orthogonality Challenges

The incorporation of this compound into Fmoc-SPPS presents several significant compatibility challenges that must be carefully addressed:

Protection Scheme Conflict: The Boc protecting group on the alpha-amine of this compound is acid-labile, typically removed with trifluoroacetic acid (TFA), whereas standard Fmoc removal requires basic conditions (piperidine) [1] [4]. This creates a fundamental orthogonality problem where standard Fmoc deprotection would leave the Boc group intact, while Boc removal would concurrently cleave side chain protections and potentially release the peptide from acid-labile resins.

Side Chain Vulnerability: The unprotected side chain amide of asparagine in this compound presents potential for side reactions during synthesis, particularly aspartimide formation, which occurs readily under basic conditions [5]. This necessitates careful optimization of coupling and deprotection conditions to minimize this common side reaction.

Benzyl Ester Stability: The C-terminal benzyl ester protection in this compound is typically cleaved with strong acids like hydrogen fluoride (HF) [6], which is incompatible with standard Fmoc cleavage cocktails that use TFA with trialkylsilane scavengers. This limits the resin choices and requires specialized cleavage approaches when the benzyl ester needs to be removed during synthesis.

Stability Considerations

The Boc group in this compound demonstrates limited stability to the basic conditions used for Fmoc removal. While the Boc group is generally stable to weak bases, extended or repeated exposure to piperidine solutions (typically 20% in DMF) can lead to gradual decomposition [4]. This instability necessitates optimization of deprotection times and careful monitoring when both protecting groups are present in a synthetic scheme. The benzyl ester protection exhibits high stability to both acidic and basic conditions, but is cleaved by strong acids like HF or trifluoromethanesulfonic acid (TFMSA) [6], presenting challenges for standard Fmoc cleavage protocols.

Strategic Applications in Complex Peptide Synthesis

Specific Research Applications

The implementation of this compound in Fmoc-SPPS provides unique advantages for several specialized synthetic applications:

C-Terminal Thioester Synthesis: this compound can be strategically employed in the synthesis of peptide thioesters for native chemical ligation. Research has demonstrated that while Fmoc-SPPS approaches typically require "safety catch" linkers or post-synthetic activation for thioester formation, Boc chemistry allows direct on-resin thioester installation using mercaptopropionic acid linkers [7]. The incorporation of this compound at appropriate positions can facilitate this strategy while maintaining Fmoc chemistry for the majority of the sequence.

Asparagine-Rich Sequences: For peptides containing multiple asparagine residues, particularly in sequences prone to aspartimide formation, the strategic placement of this compound can minimize repeated exposure to basic conditions that promote this side reaction [5]. This approach can significantly improve crude peptide purity and yield in challenging sequences.

Orthogonal Protection for Segment Condensation: this compound enables the preparation of partially protected peptide fragments for segment condensation approaches. The acid-labile Boc group allows selective deprotection while retaining other side chain protections, facilitating the controlled assembly of large peptides and small proteins through convergent synthesis [1].

Orthogonal Protection Strategy Implementation

Successful implementation requires careful strategic planning of the synthetic approach:

Resin Selection: Acid-stable resins like Sieber amide resin or Wang resin are preferred when incorporating this compound, as they maintain stability during the selective Boc deprotection steps while allowing final cleavage with milder acid concentrations [8].

Sequential Deprotection: A carefully optimized sequence of deprotection steps must be implemented, typically involving selective Boc removal with mild acid conditions (1-5% TFA in DCM) followed by standard Fmoc deprotection with piperidine, ensuring neither step compromises the other protecting groups [5].

Selective Coupling: this compound is best incorporated at specific positions where its unique protection scheme provides maximal benefit, rather than throughout the entire sequence. This targeted approach maintains the overall efficiency of Fmoc-SPPS while addressing specific synthetic challenges at critical positions.

Experimental Protocol

Materials and Equipment

4.1.1 Protected Amino Acids and Reagents

- This compound (CAS: 13512-57-7, purity ≥97%) [2]

- Standard Fmoc-protected amino acids with appropriate side-chain protections

- Resin: Sieber amide resin (substitution: 0.4-0.8 mmol/g) [8] or other acid-stable resin

- Solvents: N,N-Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM), Diethyl ether

- Activating Reagents: HBTU/HCTU, HATU, or DIC with Oxyma Pure

- Deprotection Reagents: Piperidine (20% in DMF), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

4.1.2 Specialized Equipment

- Peptide synthesizer (manual or automated)

- HF cleavage apparatus (if required for benzyl ester removal) [6]

- Rotary evaporator with vacuum pump

- Lyophilizer

- HPLC system with UV detection and analytical columns

Step-by-Step Synthesis Procedure

4.2.1 Resin Preparation and First Amino Acid Attachment

- Resin Swelling: Transfer 0.5 mmol of Sieber amide resin to the reaction vessel. Swell the resin in 10 mL of DCM for 30 minutes with gentle agitation [5].

- Fmoc Removal: Wash the resin with DMF (3 × 10 mL). Treat with 20% piperidine in DMF (10 mL) for 5 + 10 minutes to remove the Fmoc group.

- Washing: Wash thoroughly with DMF (5 × 10 mL) to remove all piperidine and byproducts.

- Coupling Verification: Perform Kaiser test to confirm free amine presence.

4.2.2 Incorporation of this compound

- Activation: Dissolve this compound (2.5 mmol, 5 eq.) in minimal DMF. Add HATU (5 eq.) and DIPEA (10 eq.) and activate for 2 minutes [5].

- Coupling: Transfer the activated solution to the resin. React for 2-4 hours with continuous mixing.

- Washing: Wash with DMF (3 × 10 mL) and DCM (3 × 10 mL).

- Capping: Cap any unreacted amines with acetic anhydride/DIPEA/DMF (5:5:90) for 15 minutes.

- Boc Deprotection: Treat with 5% TFA in DCM (containing 2% TIS as scavenger) for 2 × 5 minutes to remove the Boc group while retaining the benzyl ester [6].

- Neutralization: Wash with DCM (3 × 10 mL) and neutralize with 5% DIPEA in DCM.

- Confirmation: Perform Kaiser test to confirm successful deprotection and proceed with standard Fmoc-SPPS.

4.2.3 Standard Fmoc-SPPS Continuation

- Chain Elongation: Continue standard Fmoc-SPPS using 20% piperidine in DMF for Fmoc deprotection (5 + 10 minutes) and appropriate coupling reagents for each amino acid [9].

- Intermediate this compound Incorporation: Repeat the specialized protocol above for any additional this compound incorporations.

- Final Fmoc Removal: After complete chain assembly, perform final Fmoc removal with 20% piperidine in DMF.

4.2.4 Cleavage and Global Deprotection

- Resin Cleavage: Cleave the peptide from the Sieber resin using 95% TFA, 2.5% H₂O, 2.5% TIS for 2-4 hours [8].

- Precipitation: Filter the cleavage mixture into cold diethyl ether (40 mL) to precipitate the peptide.

- Collection: Centrifuge at 3000 rpm for 5 minutes and decant the ether.

- Washing: Wash the pellet with fresh cold ether (3 × 40 mL).

- Dissolution and Lyophilization: Dissolve the crude peptide in 30% acetonitrile/water and lyophilize.

Table 1: Standard Cleavage Cocktails for Different Scenarios

| Application Scenario | Recommended Cleavage Cocktail | Incubation Time | Temperature |

|---|---|---|---|

| Standard cleavage from Sieber resin | TFA/H₂O/TIS (95:2.5:2.5) | 2-4 hours | Room temperature |

| Benzyl ester removal | HF/p-cresol (95:5) [6] | 1-2 hours | 0°C |

| Acid-sensitive peptides | TFA/H₂O (99:1) | 1-2 hours | Room temperature |

| Peptides with Trp, Met, Cys | TFA/H₂O/TIS/EDT (94:1:2.5:2.5) | 3 hours | Room temperature |

Analytical Methods and Characterization

4.3.1 Quality Control Procedures

HPLC Analysis:

- Column: C18 (4.6 × 250 mm, 5 μm)

- Mobile Phase: A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile

- Gradient: 5-95% B over 30 minutes

- Flow Rate: 1 mL/min

- Detection: UV at 220 nm and 280 nm

Mass Spectrometry:

- Method: MALDI-TOF or ESI

- Matrix: α-cyano-4-hydroxycinnamic acid (for MALDI)

- Calibration: External standard calibration

Purity Assessment:

- Calculate peak area percentage from HPLC chromatogram

- Acceptable purity: ≥85% for crude peptide

Comparative Analysis and Data Presentation

Protecting Group Comparison

Table 2: Comprehensive Comparison of Boc vs. Fmoc Protecting Groups

| Parameter | Boc Protection | Fmoc Protection | This compound in Fmoc SPPS |

|---|---|---|---|

| Deprotection Reagents | Strong acid (TFA, HF) [6] | Base (piperidine) [4] | Sequential acid (Boc) then base (Fmoc) |

| Deprotection Time | 15-30 min in TFA [5] | 5-20 min in piperidine [9] | 2 × 5 min in mild TFA then standard piperidine |

| Side Chain Compatibility | Acid-stable protections [1] | Base-stable, acid-labile protections [9] | Requires careful orthogonal planning |

| Cleavage Conditions | HF required for some protections [6] | TFA with scavengers [9] | Standard TFA for resin, HF for benzyl ester when needed |

| Orthogonality | Limited with acid-labile groups | True orthogonality with acid-labile side chains [1] | Strategic orthogonality for specific applications |

| Typical Side Reactions | Alkylation, t-butylation [6] | Aspartimide formation, epimerization [5] | Reduced aspartimide risk for Asn |

| Equipment Requirements | Specialized HF apparatus needed [6] | Standard peptide synthesis setup | Standard setup unless benzyl ester cleavage required |

Analytical Data and Expected Outcomes

Table 3: Expected Analytical Parameters for this compound in Fmoc-SPPS

| Analytical Parameter | Expected Result | Acceptance Criteria | Typical Range |

|---|---|---|---|

| Coupling Efficiency | >99.5% per cycle | Kaiser test negative | 99.3-99.8% |

| Boc Deprotection Efficiency | >99% | Kaiser test positive after deprotection | 98.5-99.5% |

| Crude Purity (HPLC) | 85-95% | ≥80% for complex peptides | Varies by sequence |

| Overall Yield | 70-90% | Dependent on peptide length | Decreases with longer sequences |

| Aspartimide Formation | <2% | Significantly reduced vs. standard Fmoc-Asn | <1-5% |

| MS Characterization | [M+H]+ observed | Within 0.1% of theoretical mass | Sequence-dependent |

Troubleshooting and Optimization Strategies

Common Issues and Solutions

Incomplete Boc Deprotection: Problem: Boc group not fully removed with mild TFA treatment, leading to chain termination. Solution: Increase TFA concentration to 10-20% in DCM, extend deprotection time to 2 × 10 minutes, or add additional scavengers (2% TIS + 2% 1,2-ethanedithiol). Confirm deprotection with Kaiser test after each Boc removal step [6].

Benzyl Ester Cleavage During Synthesis: Problem: Unintended cleavage of the benzyl ester during acidic treatments, particularly with repeated TFA exposures. Solution: Use minimal TFA concentration (1-5%) and shortest effective deprotection time. Incorporate neutralization steps (5% DIPEA in DCM) immediately after Boc deprotection to stabilize the ester linkage [5].

Aspartimide Formation: Problem: Despite the theoretical advantage, aspartimide still occurs during extended piperidine treatments. Solution: Reduce Fmoc deprotection time to 2 + 5 minutes, use 4-methylpiperidine instead of piperidine, or incorporate HOBt (0.1 M) in the deprotection solution to suppress ring formation [5].

Process Optimization Strategies

Coupling Enhancement: For difficult sequences following this compound incorporation, use double coupling protocols with different activation mechanisms (e.g., HATU followed by DIC/Oxyma) or incorporate microwave-assisted synthesis (30-50°C) to improve coupling efficiency [5].

Real-Time Monitoring: Implement online UV monitoring of Fmoc deprotection (at 301 nm) to ensure complete removal while minimizing base exposure time. For this compound incorporation steps, use aliquot testing and colorimetric monitoring to confirm coupling completion before proceeding [4].

Scavenger Optimization: For final cleavage, tailor scavenger cocktails based on peptide composition: use TIS and water for standard peptides, add EDT for Cys-rich sequences, and incorporate thioanisole for Met-containing peptides to minimize side reactions [6].

Workflow Visualization

The following workflow diagram illustrates the strategic integration of this compound into standard Fmoc-SPPS, highlighting the sequential deprotection strategy and critical decision points:

Conclusion and Future Perspectives

The strategic incorporation of This compound into Fmoc-SPPS represents a powerful orthogonal approach for addressing specific synthetic challenges in peptide chemistry. This hybrid methodology leverages the advantages of both protection schemes—the mild cleavage conditions and true orthogonality of Fmoc chemistry with the specific side chain control and thioester compatibility of Boc chemistry [1] [7].

While the approach requires careful optimization and presents unique challenges in protection group orthogonality, it provides valuable solutions for synthesizing complex peptide architectures that are increasingly important in pharmaceutical development. The protocols outlined in this application note provide researchers with a robust framework for implementing this strategy, complete with troubleshooting guidelines and quality control parameters.

As peptide therapeutics continue to advance toward more complex targets with multiple post-translational modifications and controlled stereochemistry, hybrid protection strategies incorporating carefully selected Boc-protected building blocks like this compound will play an increasingly important role in the synthetic toolbox available to medicinal chemists and peptide scientists.

References

- 1. Blog - Boc versus Fmoc for Solid Phase Peptide Synthesis [iris-biotech.de]

- 2. - BOC - ASN | 13512-57-7 OBZL [chemicalbook.com]

- 3. Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. tboc fmoc in solid phase peptide synthesis | PDF protocol [slideshare.net]

- 6. Resin Cleavage Protocol Boc [sigmaaldrich.com]

- 7. A comparison of Boc and Fmoc for the preparation... SPPS strategies [pubmed.ncbi.nlm.nih.gov]

- 8. Seplife® Sieber Resin - Sunresin [sunresinlifesciences.com]

- 9. Amino Acids for Fmoc - AltaBioscience SPPS [altabioscience.com]

Chemical & Physical Properties of Boc-Asn-OBzl

| Property | Details |

|---|---|

| CAS Number | 13512-57-7 [1] [2] [3] |

| Molecular Formula | C₁₆H₂₂N₂O₅ [1] [2] [3] |

| Molecular Weight | 322.36 g/mol [1] [2] |

| Melting Point | 124-126 °C [1] [2] |

| Boiling Point | 538.6 ± 50.0 °C (Predicted) [1] [2] [3] |

| Density | 1.188 ± 0.06 g/cm³ (20 °C, 760 Torr) [1] [2] [3] |

| Appearance | White to off-white solid [1] [2] |

| Storage | 2-8°C [1] [2] |

Synthesis of Boc-Asn-OBzl

One search result outlines a general procedure for synthesizing this compound [1] [2]. The process can be visualized in the following workflow:

- Reactants: The procedure starts with N-[(1,1-dimethylethoxycarbonyl)amino]-L-aspartic acid and uses benzyl bromide.

- Reagents & Solvents: Cesium carbonate is used as a base, with methanol and N,N-Dimethylformamide (DMF) as primary solvents.

- Workup: The crude product is isolated via evaporation, extraction into ethyl acetate, and a brine wash. The final product is obtained by suspension in n-hexane, followed by filtration and drying under vacuum.

- Reported Yield: The described synthesis achieved a 51% yield [1] [2].

General Handling and Storage

While specific handling data for this compound is not provided, the search results for related Boc-protected amino acids emphasize standard safe practices for handling chemical reagents [4] [5] [6]:

- Personal Protective Equipment (PPE): It is advisable to use gloves, eyeshields, and other appropriate lab wear [6].

- Storage: Store in a tightly sealed container, protected from light, and at cool temperatures (recommended at 2-8°C for this compound) [1] [2] [6].

Research Context and Available Information

The available data is limited. One source mentions this compound is a "useful reactant" used to isolate a metabolite from genetically modified E. coli, but no experimental details are provided [1] [2]. Another reference for a similar compound, Boc-Asp(OBzl)-CMK, notes its use as an interleukin-1β converting enzyme (ICE) inhibitor in a neurobiology study [7], which may offer some indirect insight into related research applications.

References

- 1. - BOC - ASN | 13512-57-7 OBZL [chemicalbook.com]

- 2. - BOC - ASN CAS#: 13512-57-7 OBZL [chemicalbook.com]

- 3. - Boc - Asn | CAS#:13512-57-7 | Chemsrc Obzl [chemsrc.com]

- 4. Resin Cleavage Boc Protocol [sigmaaldrich.com]

- 5. -Asp- Boc | Amino Acids 1 | CAS 30925-18-9 | Buy Obzl -Asp- Boc ... Obzl [invivochem.com]

- 6. 7536-58-5 Boc -L-Asp( OBzl )-OH - Watson International Ltd [watson-int.com]

- 7. -Asp- Boc | CAS:30925-18-9 | High Purity | Manufacturer BioCrick OBzl [biocrick.com]

Application Note: Boc-Asn-OBzl and Asparagine Metabolism

Introduction

Boc-L-Asparagine (Boc-Asn-OH) is a protected amino acid derivative essential for controlled peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group protecting the alpha-amine, preventing uncontrolled polymerization during coupling reactions [1]. The specific derivative Boc-Asn-OBzl, which includes a benzyl (Bzl) ester protection on the side chain, is used in Boc-based Solid Phase Peptide Synthesis (SPPS) [2] [3].

This note details the compound's role in synthesis and integrates current understanding of asparagine's metabolic significance, particularly in cancer, to inform drug discovery efforts.

Chemical Profile and Role in Peptide Synthesis

This compound is a building block in Boc SPPS. The Boc and Bzl protecting groups offer orthogonality—the Boc group is removed with mild acid (e.g., TFA), while the Bzl group is stable under these conditions and is later removed with strong acid like HF [2] [3].

- Protection Strategy: The Boc/Bzl protection scheme is a cornerstone of Boc chemistry. The table below lists common protecting groups for asparagine and related amino acids in Boc and Fmoc SPPS for comparison [3].

Table 1: Common Protected Amino Acid Derivatives in SPPS

| Amino Acid | Typical Boc SPPS Derivative | Typical Fmoc SPPS Derivative |

|---|---|---|

| Asparagine (Asn) | Boc-Asn(Xan)-OH [3] | Fmoc-Asn(Trt)-OH [3] |

| Aspartic Acid (Asp) | Boc-Asp(OBzl)-OH [2] [3] | Fmoc-Asp(OtBu)-OH [3] |

| Glutamic Acid (Glu) | Boc-Glu(OBzl)-OH [3] | Fmoc-Glu(OtBu)-OH [3] |

| Arginine (Arg) | Boc-Arg(Tos)-OH [3] | Fmoc-Arg(Pbf)-OH [3] |

- Considerations for Asparagine: While asparagine can be incorporated without side-chain protection, this carries a risk of side reactions. The primary amide can react with carbodiimide coupling reagents to form nitriles, particularly problematic in long synthesis [2]. Using a protected derivative like Boc-Asn(Xan)-OH mitigates this risk.

Asparagine Metabolism in Physiology and Disease

Understanding the metabolism of the native asparagine amino acid is crucial for developing therapies that target this pathway. Asparagine is a non-essential amino acid but functions as a semi-essential nutrient for many cancer cells [4].

3.1 Key Metabolic Pathways Asparagine metabolism revolves around two key enzymes [4] [5]:

- Asparagine Synthetase (ASNS): Catalyzes the ATP-dependent synthesis of asparagine from aspartate, using glutamine or ammonia as a nitrogen donor.

- Asparaginase (ASNase): Hydrolyzes asparagine into aspartate and ammonia.

The following diagram illustrates the core metabolic pathway and its physiological roles.

3.2 Role in Cancer and Therapeutic Targeting Many cancer cells have a high demand for asparagine but low ASNS expression, making them reliant on external asparagine. This metabolic vulnerability is exploited therapeutically [4] [5].

- ASNase Therapy: The enzyme drug L-asparaginase depletes circulating asparagine, selectively starving leukemic cells of this crucial nutrient, leading to cell death [5].

- Metabolic Reprogramming: Asparagine availability influences pathways critical for cancer progression. It can activate mTORC1 signaling, regulate nucleotide synthesis, and support metastasis [4].

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis Using this compound

This protocol outlines the incorporation of this compound into a peptide chain using Boc SPPS [2] [3].

- Resin Loading: Anchor the C-terminal amino acid (with protected side chain if necessary) to the solid support.

- Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v) for 20-30 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM and neutralize with a base (e.g., 5-10% Diisopropylethylamine (DIEA) in DCM).

- Coupling Cycle: a. Activation: Pre-activate this compound (typically 2-4 equivalents) with a coupling reagent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in a minimal volume of DMF or DCM. b. Reaction: Add the activated amino acid solution to the resin. Agree for 30-90 minutes. c. Monitoring: Test for completion using the Kaiser (ninhydrin) test. d. Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride.

- Repetition: Repeat steps 2 and 3 for each subsequent amino acid.

- Global Deprotection and Cleavage: Cleave the finished peptide from the resin and remove all protecting groups (including the OBzl group) using a strong acid like anhydrous hydrogen fluoride (HF) or a TMSBr-based system, with appropriate scavengers (e.g., cresol, dimethyl sulfide).

Protocol 2: Assessing Asparagine Dependency in Cell Cultures

This cell-based assay evaluates the reliance of cells on external asparagine, useful for cancer metabolism studies [4].

- Cell Seeding: Seed candidate cells (e.g., a leukemia cell line) in multiple wells of a culture plate.

- Media Preparation: Prepare two sets of culture media:

- Control Medium: Standard complete medium.

- Asparagine-Depleted Medium: Use dialyzed serum and omit asparagine from the formulation. Alternatively, add L-asparaginase (e.g., 0.1-1.0 IU/mL) to the complete medium to enzymatically deplete asparagine.

- Treatment and Incubation: Replace the medium in the test wells with the asparagine-depleted medium. Control wells receive the complete medium. Incubate cells for 48-96 hours.

- Viability Assessment: Quantify cell viability using assays like MTT, WST-8, or ATP-lite at 24-hour intervals.

- Data Analysis: Compare the growth curves and final viability of cells in asparagine-depleted conditions versus the control. A significant drop in viability indicates asparagine dependency.

Analytical Methods and Data Interpretation

Table 2: Key Analytical Methods for Studying Asparagine and Derivatives

| Method | Application | Key Parameters / Data Output |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantifying asparagine degradation products (succinimide, isoAsp, Asp) in peptides/proteins [6]. | Identifies and locates modification sites; measures degradation rates. |

| NMR Spectroscopy | Studying molecular behavior and aggregation of Boc-protected amino acids in solution [7]. | Reveals intermolecular interactions and pre-nucleation aggregation. |

| Cell Viability Assays (e.g., MTT) | Measuring the effect of asparagine depletion on cell survival [4]. | Dose-response curves and IC50 values for ASNase treatment. |

Conclusion and Research Outlook

While This compound itself is a well-characterized tool in synthetic chemistry, the metabolism of its constituent, asparagine, is a dynamic field with high therapeutic relevance. Future research should focus on:

- Metabolic Profiling: Directly tracing the fate of this compound or its deprotected products in cellular systems.

- Combination Therapies: Exploring drug candidates that simultaneously target asparagine metabolism (e.g., with ASNase) and other oncogenic pathways.

- Resistance Mechanisms: Investigating how ASNS upregulation in cancer cells confers resistance to asparagine-depleting therapies and developing strategies to overcome it [4].

References

- 1. -L- BOC ( Asparagine -L- BOC ) BP EP USP CAS... ASN [fengchengroup.com]

- 2. Amino Acids for Peptide Synthesis | AAPPTec [peptide.com]

- 3. Blog - Boc versus Fmoc for Solid Phase Peptide Synthesis [iris-biotech.de]

- 4. of Metabolism in the physiological state and cancer asparagine [biosignaling.biomedcentral.com]

- 5. ( Asparagine ) Amino Acid Guide - Creative Peptides Asn [creative-peptides.com]

- 6. Structure-Based Prediction of Asparagine and Aspartate Degradation ... [journals.plos.org]

- 7. Behavior of <i>t</i>-Butoxycarbonyl-L- asparagine ( Boc - Asn ) during... [jstage.jst.go.jp]

using Boc-Asn-OBzl in dipeptide synthesis

Chemical Profile & Applications

Boc-Asn-OBzl (N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester) is a protected asparagine derivative essential for peptide synthesis, particularly in Boc-strategy solid-phase and solution-phase approaches.

- Chemical Formula: C₁₆H₂₂N₂O₅ [1]

- Molecular Weight: 322.36 g/mol [1]

- Melting Point: 124-126°C [1]

- Appearance: White to off-white solid [1]

This building block is specifically designed to prevent asparagine dehydration during activation and coupling, a common side reaction where the amide side chain dehydrates to form a nitrile, ultimately resulting in β-cyano-L-alanine-containing peptides [2].

Key Side Reactions & Mitigation Strategies

| Side Reaction | Cause | Prevention Strategy |

|---|---|---|

| Asparagine Dehydration [2] | Acid/base treatment, activation methods | Mild coupling conditions, proper protecting groups |

| Aspartimide Formation [3] | Strong acids, elevated temperatures | Low-temperature cleavage (<5°C), appropriate scavengers |

| α-/β-Aspartyl Shift [4] | Acidic conditions during deprotection | Use of β-p-nitrobenzyl ester protection |

Synthetic Protocols

Synthesis of this compound

Reference Procedure (Adapted from ChemicalBook) [1]:

- Reaction Setup: Dissolve N-[(1,1-dimethylethoxy)carbonyl]amino-L-aspartic acid (20.7 g, 89.1 mmol, 1 eq.) in methanol (500 mL)

- Base Addition: Add cesium carbonate (15.97 g, 49 mmol, 0.55 eq.)

- Solvent Removal: Evaporate solvent to obtain a white solid

- Suspension Preparation: Dissolve solid in N,N-dimethylformamide (200 mL) to form a suspension

- Benzylation: Slowly add benzyl bromide (11.6 mL, 98 mmol, 1.1 eq.) dropwise to the suspension

- Reaction Completion: Stir at room temperature overnight

- Workup:

- Evaporate solvent under reduced pressure

- Dilute with water (300 mL)

- Extract with ethyl acetate (200 mL)

- Wash organic phase with brine (50 mL)

- Purification:

- Remove solvent under reduced pressure

- Suspend crude product in n-hexane (160 mL)

- Filter and dry under vacuum

- Yield: ~51% (14.68 g white solid)

- Characterization: Melting point 113-115°C; ¹H NMR (DMSO-d₆) δ: 7.35 (6H, m); 7.13 (1H, d, J = 7.9 Hz); 6.94 (1H, br s); 5.10 (2H, s); 4.39 (1H, q, J = 7.4 Hz); 2.6-2.4 (2H, m); 2.03 (2H, t, J = 7.3 Hz); 1.37 (9H, s)

General Dipeptide Synthesis Using this compound

Typical Coupling Procedure (Adapted from Gill et al.) [5]:

Activation Step:

- Dissolve this compound (1.0 eq.) in tetrahydrofuran (20 mL)

- Cool to -15°C with vigorous stirring

- Add coupling reagent (e.g., isobutylchloroformate, 1.0 eq.)

Coupling Step:

- In separate flask, dissolve amino component (1.1 eq.) in minimum DMF

- Add N-methylmorpholine (1.2 eq.) to neutralize salts

- Combine both solutions at -15°C

- Stir reaction mixture for 2 hours at low temperature

Workup:

- Evaporate under reduced pressure

- Dissolve oily residue in ethyl acetate

- Wash sequentially with:

- 10% aqueous sodium bicarbonate

- Citric acid solution

- Brine

- Dry organic layer over anhydrous sodium sulfate

- Concentrate under reduced pressure

Purification:

- Purify crude product over silica gel column

- Use methanol:chloroform gradient solvent system

Deprotection Strategies

- Reagent: Trifluoroacetic acid (TFA) in dichloromethane

- Time: 30-60 minutes at room temperature

- Workup: Evaporate solvent, triturate with diethyl ether

Benzyl Ester Removal [6]:

- Method A: Catalytic hydrogenation (Pd-C, H₂)

- Method B: Treatment with zinc powder in acetic acid [4]

Comparative Analysis of Protection Strategies

| Parameter | This compound | Alternative Protection |

|---|---|---|

| Side Chain Stability | Moderate dehydration risk [2] | p-nitrobenzyl offers improved stability [4] |

| N-α-Deprotection | Strong acid (TFA) [6] | Strong acid (TFA) |

| C-terminal Deprotection | Hydrogenation or Zn/AcOH [4] | Acid-labile groups available |

| Compatibility | Boc-based SPPS [3] | Fmoc/tBu strategy more common [7] |

Key Handling Considerations

- Storage: Store at 2-8°C as a white to off-white solid [1]

- Solubility: Miscible in DMF, DMSO, methanol; partially miscible in water; immiscible in diethyl ether, ethyl acetate, and hexane [8]

- Side Reaction Monitoring: Use TLC and NMR to detect dehydration products (β-cyano-L-alanine derivatives) [2]

- Cleavage Conditions: For Asp-containing peptides, use low temperatures (<5°C) to minimize aspartimide formation [3]

Alternative Protection Strategies

For challenging sequences prone to aspartimide formation or dehydration:

- β-p-Nitrobenzyl Protection: Provides exceptional stability to methanesulfonic acid-anisole treatment with no detectable α to β shift [4]

- Fmoc/tBu Strategy: Offers true orthogonality without requiring HF cleavage [7]

Conclusion

This compound remains a valuable building block for incorporating asparagine into peptides via Boc chemistry. Successful implementation requires careful attention to coupling conditions, temperature control during deprotections, and vigilant monitoring for dehydration side reactions. For sequences particularly prone to side reactions, alternative protection strategies such as β-p-nitrobenzyl esters may provide superior results.

References

- 1. - BOC - ASN CAS#: 13512-57-7 OBZL [chemicalbook.com]

- 2. Synthesis and crystal structures of Boc -L- Asn -L-Pro- OBzl .CH3OH and... [pubmed.ncbi.nlm.nih.gov]

- 3. Resin Cleavage Boc Protocol [sigmaaldrich.com]

- 4. The β-p-Nitrobenzyl Ester to Minimize Side Reaction during Treatment... [jstage.jst.go.jp]

- 5. , Characterization and Antimicrobial activity of Synthesis ... protected [orientjchem.org]

- 6. Groups for Protecting : Carbamates – Master Organic... Amines [masterorganicchemistry.com]

- 7. Blog - Boc versus Fmoc for Solid Phase Peptide Synthesis [iris-biotech.de]

- 8. tert-Butyloxycarbonyl- protected ionic liquids and their... amino acid [pmc.ncbi.nlm.nih.gov]

Boc-Asn-OBzl dehydration side product

The Dehydration Side Reaction

The primary issue involves the dehydration of the asparagine side chain. The carboxamide group of the Asn residue can lose a molecule of ammonia under certain conditions, forming a nitrile group and converting the amino acid to a β-cyanoalanine derivative [1].

The reaction is summarized in the table below:

| Parameter | Description |

|---|---|

| Main Product | Boc-L-Asn-L-Pro-OBzl [1] |

| Dehydration Side Product | Boc-β-cyano-L-alanine-L-Pro-OBzl [1] |

| Reaction | Dehydration of the Asn side chain carboxamide group to a nitrile [1] |

| Crystal System | Orthorhombic [1] |

| Molecular Conformation | Extended conformation with a trans peptide bond [1] |

This side product was identified as a minor impurity that crystallized separately from the main dipeptide product [1].

Troubleshooting and FAQs

Here are answers to common questions and guidance for troubleshooting this issue:

What is Boc-β-cyano-L-alanine-L-Pro-OBzl? This is the primary dehydration side product formed when the side chain amide group of Boc-Asn-L-Pro-OBzl loses a molecule of ammonia, resulting in a cyano (-CN) group [1].

How can I prevent the dehydration of Boc-Asn during synthesis? The search results do not provide specific preventative protocols for this exact molecule. However, general best practices for handling sensitive Boc-protected amino acids should be followed:

- Control Reaction Conditions: Avoid excessively high temperatures and strongly acidic conditions during coupling and deprotection steps.

- Monitor Reaction Progress: Use analytical techniques like TLC or LC-MS to detect the formation of the faster-eluting β-cyano side product early in the process.

- Optimize Purification: The main product and the dehydration impurity can crystallize separately [1], so careful purification is key. Furthermore, studies on Boc-Asn show that supersaturated solutions can form aggregates that behave like crystal nuclei [2]. Controlling pre-crystallization conditions (e.g., temperature, saturation time) can influence the final crystal size and homogeneity, which may aid in separation [2].

Are there any specific stability concerns for Boc-Asn? Yes. Research on the crystallization of Boc-Asn shows that in supersaturated solutions, molecules can form aggregates with the same structure as the crystal before visible nucleation occurs [2]. This aggregation behavior can affect the crystallization process and should be considered during purification.

Experimental Workflow for Identification and Prevention

The following diagram outlines the key stages in a synthesis involving Boc-Asn-OBzl, highlighting points where dehydration can occur and should be monitored.

Key Takeaways for Researchers

- Know the Impurity: The dehydration of Boc-Asn-containing peptides to β-cyanoalanine is a known side reaction [1].

- Monitor and Analyze: Vigilant monitoring using standard analytical techniques is crucial for early detection.

- Prioritize Purification: Since the side product has different crystallization properties [1], careful purification is an effective strategy for isolation.

References

Boc-beta-cyano-L-alanine-L-Pro-OBzl formation

Understanding the Dehydration Side Reaction

The primary issue occurs during the synthesis of Boc-protected asparagine-containing peptides. The side chain amide of asparagine is susceptible to dehydration, forming a nitrile group.

- Desired Product: Boc-L-Asn-L-Pro-OBzl

- Dehydration Side Product: Boc-β-cyano-L-alanine-L-Pro-OBzl [citation[1]]

The following diagram illustrates this transformation:

Diagram 1: The chemical transformation from the desired asparagine dipeptide to the cyanoalanine side product.

Key Experimental Data from Literature

The table below summarizes the crystallographic data for both the desired product and the side product, as reported in the foundational study [citation[1]].

| Property | Boc-L-Asn-L-Pro-OBzl · CH₃OH | Boc-β-cyano-L-alanine-L-Pro-OBzl |

|---|---|---|

| Molecular Formula | C₂₁H₂₉N₃O₆ · CH₃OH | C₂₁H₂₇N₃O₅ |

| Molecular Weight | 419.48 + CH₃OH | 401.46 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| Peptide Bond | Trans | Trans |

| Conformation | Extended | Extended |

Troubleshooting Guide and FAQs

Here are answers to specific questions you might encounter when dealing with this reaction.

1. What is the origin of Boc-β-cyano-L-alanine-L-Pro-OBzl in my synthesis? This compound is a crystalline side product formed from the dehydration of Boc-L-Asn-L-Pro-OBzl [citation[1]]. The synthesis was performed via a mixed anhydride reaction using isobutylchloroformate, where the side chain amide of asparagine loses a molecule of water to form a nitrile, converting the asparagine residue into a β-cyanoalanine residue [citation[1]].

2. How can I prevent the formation of this dehydration side product? While the search results do not specify prevention methods for this exact synthesis, general practices to minimize asparagine dehydration during peptide synthesis include:

- Avoiding Harsh Conditions: Limit exposure to strong acids, bases, and high temperatures, especially when the asparagine residue is attached to a proline, as this sequence can be more prone to side reactions. Using low temperatures during coupling and deprotection steps is recommended [citation[3]].

- Optimized Coupling Reagents: Choose coupling reagents and conditions known to be gentle on the asparagine side chain. The original paper used a mixed anhydride method [citation[1]], so exploring alternative modern coupling reagents may be beneficial.

3. How can I detect and monitor for this side product?

- Analytical Techniques: Use analytical methods like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor your reaction. The side product will have a different retention time and a mass that is 18 Da lower than the desired product (due to the loss of H₂O) [citation[1]].

- Crystallization: The side product may co-crystallize or form its own distinct crystals, as both the desired peptide and the impurity were characterized by single-crystal X-ray diffraction [citation[1]].

4. What are the chemical properties of the Boc-β-cyano-L-alanine building block? The core dehydrated amino acid, Boc-β-cyano-L-alanine, has the following properties [citation[2] [1]]:

- CAS Number: 45159-34-0

- Molecular Formula: C₉H₁₄N₂O₄

- Average Mass: 214.22 g/mol

- Melting Point: 80-81 °C

- Storage: It should be stored at -15°C to -20°C [citation[4] [2]].

A Practical Workflow for Troubleshooting

The following flowchart outlines a systematic approach to managing this side reaction in your experiments:

Diagram 2: A suggested workflow for identifying and troubleshooting the formation of the dehydration side product.

References

Understanding Asparagine Dehydration and Aspartimide Formation

What it is: A primary side reaction where the side chain amide of asparagine (Asn) or the ester of aspartic acid (Asp) cyclizes with the backbone nitrogen of the subsequent residue, forming a five-membered succinimide (aspartimide) ring [1] [2]. This intermediate is highly prone to ring-opening, leading to a mixture of undesirable products.

Why it's a problem: The resulting isoaspartyl and α-aspartyl peptides are difficult to detect and separate, as they have the same molecular mass as the target peptide [1] [2]. This compromises the purity, yield, and biological activity of your synthetic peptide or protein.

The following diagram illustrates the mechanism and consequences of this side reaction.

Strategies for Prevention: A Comparative Guide

No single method is perfect for all scenarios. The best choice depends on your peptide sequence, synthesis scale, and available resources. The table below compares the most effective strategies.

| Prevention Strategy | Key Principle | Effectiveness | Advantages | Limitations & Considerations |

|---|---|---|---|---|

| Backbone Protection (GABA-Hmb) [1] | Temporarily blocks backbone amide nitrogen, preventing cyclization. | High | Potentially general applicability; validated in protein synthesis (e.g., SUMO-2). | Requires incorporation of a special protected building block. |

| Cyanosulfurylide (CSY) Protecting Group [3] | Masks carboxylic acid with a stable C–C bond, inert to base. | High | Completely suppresses aspartimide; compatible with Fmoc-SPPS. | Deprotection requires N-chlorosuccinimide (NCS); not yet widely commercially available. |

| Sterically Hindered Esters [3] [2] | Uses bulky groups (e.g., Mpe, OcHx) to physically hinder nucleophilic attack. | Moderate to High | Can be very effective for specific high-risk sequences. | Bulky groups can reduce coupling efficiency and increase peptide hydrophobicity. |

| Optimized Fmoc Deprotection [2] | Uses milder bases (DBU) or acidic additives to reduce amide deprotonation. | Moderate | Easy to implement; low cost. | May not fully prevent formation in highly prone sequences; requires optimization. |

| Pre-loaded Dipeptides [2] | Incorporates Asn/Asp as Fmoc-Xaa-Yaa(OH) dipeptides, avoiding deprotection at sensitive site. | High | Eliminates the risk at that specific junction. | Higher cost; limited commercial availability for all sequences. |

| Deuteration [4] | Replaces α-protons in Asn with deuterium, slowing racemization via Kinetic Isotope Effect (KIE). | Specific to Racemization | Does not prevent succinimide formation, but reduces accumulation of D-aspartyl products. | Does not prevent initial dehydration or isoaspartyl formation. |

Detailed Experimental Protocols

Protocol 1: Using Backbone Protection with GABA-Hmb for NCL [1]

This methodology is designed for aspartimide prevention during Native Chemical Ligation (NCL), crucial for protein synthesis.

- Objective: To incorporate a 2-(4-aminobutanoyloxy)-4-methoxybenzyl (GABA-Hmb) group at the backbone amide of a susceptible Asparagine or Aspartic acid residue.

- Materials:

- Fmoc-AA-OH building blocks, including the special Fmoc-Asn(GABA-Hmb)-OH or Fmoc-Asp(GABA-Hmb)-OH derivative.

- Standard solid-phase peptide synthesis (SPPS) reagents: resin, coupling reagents (HBTU/HATU), deprotection solution (piperidine in DMF).

- NCL ligation buffer (e.g., 6 M Gn·HCl, 0.2 M HEPES, pH 7.0-7.5, with MPAA and TCEP).

- Workflow:

- SPPS with Protected Building Block: Perform standard Fmoc-SPPS. Incorporate the Fmoc-Asn(GABA-Hmb)-OH derivative at the required position using double coupling if necessary to ensure high efficiency.

- Segment Preparation & Ligation: After chain assembly, cleave and deprotect the peptide segment. Purify as usual. The GABA-Hmb group remains intact. Conduct the NCL reaction under standard conditions (recommended: in HEPES buffer at room temperature or lower to further minimize risk).

- Post-Ligation Deprotection: Following successful ligation, the GABA-Hmb backbone protecting group is removed under mild acidic conditions (e.g., 1-2% TFA in DCM), yielding the final, aspartimide-free protein.

Protocol 2: On-Resin Suppression with Optimized Deprotection [2]

A straightforward method to implement during routine Fmoc-SPPS.

- Objective: To minimize aspartimide formation during the repetitive Fmoc deprotection steps.

- Materials:

- Standard Fmoc-SPPS reagents.

- Deprotection Solution A: 2% (v/v) Piperidine, 2% (v/v) 1-Hydroxybenzotriazole (HOBt) in DMF.

- Deprotection Solution B: 0.1 M DBU in DMF.

- Workflow:

- Identify Risk: Determine if your sequence contains high-risk motifs (e.g., Asn-Gly, Asn-Ser, Asn-Asn).

- Modify Deprotection Cocktail: For the residues preceding and including the high-risk sequence, switch from a standard 20% piperidine solution to either Solution A (HOBt acts as an acid additive to suppress base-catalyzed cyclization) or Solution B (DBU is a sterically hindered base that is less effective at deprotonating the backbone amide).

- Monitor Reaction: Continue SPPS with the modified deprotection steps. Analyze crude peptides by HPLC and MS to check for reduction of aspartimide and related byproducts.

Protocol 3: Solution-Phase Deprotection of Cyanosulfurylide (CSY) [3]

For using the advanced CSY protecting group on a fully assembled and cleaved peptide segment.

- Objective: To chemoselectively remove the CSY protecting group from Aspartic acid to regenerate the free carboxylic acid without inducing aspartimide.

- Materials:

- Crude or purified peptide containing Asp(CSY).

- N-Chlorosuccinimide (NCS).

- Solvent: Acetonitrile (CH₃CN) and Water (H₂O), or acidic saline (200 mM NaCl, pH ~3.0).

- Workflow:

- Dissolve Peptide: Dissolve the CSY-protected peptide in a mixture of CH₃CN/H₂O (up to 20% CH₃CN) to ensure solubility. A buffered (e.g., NaOAc, pH 4.5) or acidic saline solution is also suitable.

- Add Cleavage Reagent: Add a stoichiometric equivalent of NCS relative to the CSY groups. The reaction is typically very fast.

- Quench and Analyze: Allow the reaction to proceed for ~5 minutes at room temperature. Quench if necessary (e.g., with a thioether scavenger) and then analyze by HPLC/MS. The deprotection is usually quantitative and clean, yielding the free carboxylic acid without isoaspartate or aspartimide formation.

Frequently Asked Questions (FAQ)

Q1: Why is the Asn-Gly sequence so notoriously prone to dehydration? A1: Glycine lacks a side chain, offering minimal steric hindrance. This makes its backbone amide nitrogen more accessible and nucleophilic, facilitating rapid cyclization and succinimide formation [2].

Q2: Besides sequence, what other factors can increase the risk? A2: The risk is elevated by prolonged exposure to piperidine, higher temperatures during synthesis or ligation, and the use of strong bases like DBU without additives [1] [2]. During NCL, phosphate buffer has been shown to promote aspartimide formation compared to HEPES buffer [1].

Q3: Does this problem only occur in Solid-Phase Peptide Synthesis (SPPS)? A3: No. While most documented in Fmoc-SPPS, it is also a significant concern in solution-phase synthesis and Native Chemical Ligation (NCL), where long reaction times at neutral-to-basic pH can lead to aspartimide-related byproducts [1].

References

- 1. Identification, occurrence and prevention of aspartimide ... [pubs.rsc.org]

- 2. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) [peptidechemistry.org]

- 3. Prevention of aspartimide formation during peptide ... [nature.com]

- 4. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]

optimizing Boc-Asn-OBzl synthesis yield

Synthesis Methods & Yield Data

The table below summarizes key parameters from published synthetic procedures for Boc-Asn-OBzl.

| Method / Citation | Reported Yield | Key Reagents & Conditions | Notes |

|---|---|---|---|

| Cs₂CO₃ / DMF [1] | 51% | Boc-Asp-OH, Cs₂CO₃, Benzyl Bromide, DMF, room temperature, overnight [1] | A detailed, user-provided experimental procedure is available. |

| Literature Procedure 1 [2] | ~86% | Information not fully specified in available abstract [2] | Suggests potential for high yield under optimized conditions. |

| Literature Procedure 2 [2] | ~49% | Information not fully specified in available abstract [2] | Highlights variability in outcomes based on method. |

| Mixed Anhydride [3] | Not specified for monomer | Isobutylchloroformate, Boc-L-asparagine, HCl•L-Pro-OBzl [3] | Used for dipeptide synthesis; confirms applicability of method. |

FAQs & Troubleshooting Guide

Here are answers to common challenges in this compound synthesis and related Boc-SPPS.

Q1: What is the primary side reaction to avoid when working with Boc-Asn derivatives, and how can it be prevented?

- The Problem: The primary side reaction is the dehydration of the asparagine side chain. During synthesis, particularly when forming dipeptides like Boc-Asn-Pro-OBzl, the Asn side chain can dehydrate to form a nitrile, resulting in the side product Boc-β-cyano-L-alanine-L-Pro-OBzl [3].

- The Solution: Carefully control reaction conditions. Using low temperatures during coupling and avoiding overly harsh dehydrating conditions can minimize this side reaction.

Q2: How can I protect the Asn side chain to prevent side reactions during peptide chain elongation?

- The Solution: Using a protected derivative of Boc-Asn is standard practice. In Boc-SPPS, the side chain is typically protected with a xanthenyl (Xan) group (Boc-Asn(Xan)-OH) [4]. Research also explores other protective groups, such as the 1-tetralinyl (Tet) group (Boc-Asn(Tet)-OH), which is stable during Boc-SPPS and can be removed during final resin cleavage with strong acids like TFMSA [5].

Q3: What are the critical considerations for cleaving my peptide from the resin in Boc-SPPS?

- Boc-SPPS requires strong acids like anhydrous HF or TFMSA (trifluoromethanesulfonic acid) for final resin cleavage and side-chain deprotection [4] [5] [6].

- Safety Warning: Anhydrous HF is extremely toxic, corrosive, and volatile, requiring specialized, HF-resistant apparatus and strict safety protocols. TFMSA is also highly corrosive [6].

- Pre-Cleavage Steps: Before cleavage, the N-terminal Boc group must be removed with TFA. If your peptide contains Trp(For) or His(Dnp), these protecting groups require specific pre-cleavage treatments with piperidine/DMF and thiophenol, respectively [6].

- Use Scavengers: Always include scavengers like anisole, p-thiocresol, or DMS in your cleavage mixture to prevent alkylation of sensitive residues (Trp, Tyr, Met) by stable carbocations generated during cleavage [6].

Detailed Experimental Protocol

Based on the search results, here is a detailed procedure for the synthesis of this compound.

Synthesis of this compound via Cesium Salt Method [1]

This workflow outlines the key stages of the synthesis process:

Procedure:

- Form Cesium Salt: Dissolve Boc-Asp-OH (20.7 g, 89.1 mmol) in methanol (500 mL). Add cesium carbonate (15.97 g, 49 mmol) and stir until the reaction is complete. Evaporate the solvent to obtain a white solid [1].

- Alkylation: Dissolve the resulting solid in N,N-Dimethylformamide (DMF, 200 mL) to form a suspension. Slowly add benzyl bromide (11.6 mL, 98 mmol) dropwise to the suspension. Stir the mixture at room temperature overnight [1].

- Work-up and Isolation: After the reaction is complete, evaporate the DMF under reduced pressure. Dilute the residue with water (300 mL) and extract the mixture with ethyl acetate (200 mL). Wash the organic phase with brine (50 mL) and remove the solvent under reduced pressure to obtain the crude product [1].

- Purification: Suspend the crude product in n-hexane (160 mL), then filter and dry the solid under vacuum to yield this compound as a white solid (14.68 g, 51%) [1].

Characterization Data (from literature):

- Melting Point: 113-115°C [1] (Note: Another source lists 124-126°C [1], indicating potential polymorphic forms or purity differences).

- Molecular Formula: C₁₆H₂₂N₂O₅ [2]

- Molecular Weight: 322.36 g/mol [1]

Key Optimization Strategies

- Preventing Dehydration: The potential for Asn side-chain dehydration is a key concern [3]. Using the cesium salt method described may provide a gentler alternative to more aggressive coupling agents, helping to minimize this side reaction.

- Confirming Orthogonality: Remember that in Boc-SPPS, both the N-terminal Boc group and many side-chain protecting groups (e.g., Bzl, OBzl) are acid-labile [4]. This demands careful selection of deprotection and cleavage conditions to avoid premature removal of side-chain protections.

- Analytical Monitoring: Utilize techniques like TLC, HPLC, and LC-MS to monitor the reaction progress, check for the formation of dehydration by-products, and confirm the identity and purity of your final compound.

References

- 1. - BOC - ASN CAS#: 13512-57-7 OBZL [chemicalbook.com]

- 2. - Boc - Asn | CAS#:13512-57-7 | Chemsrc Obzl [chemsrc.com]

- 3. and crystal structures of Synthesis -L- Boc -L-Pro- Asn .CH3OH... OBzl [pubmed.ncbi.nlm.nih.gov]

- 4. Blog - Boc versus Fmoc for Solid Phase Peptide Synthesis [iris-biotech.de]

- 5. - Solid of oxytocin, oxytocin analogs and... phase peptide syntheses [erepository.uonbi.ac.ke]

- 6. Resin Cleavage Protocol Boc [sigmaaldrich.cn]

purification methods for Boc-Asn-OBzl

Compound Basics: Boc-Asn-OBzl

This compound is a protected form of the amino acid asparagine, designed for use in solid-phase peptide synthesis (SPPS), particularly in Boc/Benzyl (Bzl) chemistry [1] [2].

| Property | Details |

|---|---|

| Chemical Name | Benzyl (2S)-4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate; N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester [3] |

| CAS Number | 13512-57-7 [4] [3] |

| Molecular Formula | C₁₆H₂₂N₂O₅ [4] [3] |

| Molecular Weight | 322.36 g/mol [3] |

| Appearance | White to off-white solid [3] |

| Melting Point | 124-126 °C [3] |

The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, and the OBzl (benzyl ester) group protects the side-chain carboxylic acid. In Boc-SPPS, the side-chain amide of asparagine is typically left unprotected, though it can sometimes be protected with groups like the xanthyl (Xan) to prevent side reactions during activation and coupling [1] [2].

Purification & Analysis Workflow

The following flowchart outlines the general process for purifying and analyzing this compound.

Detailed Methodologies

Here are the standard experimental protocols for the key techniques mentioned in the workflow.

1. Liquid-Liquid Extraction This is a common first step to remove water-soluble impurities.

- Procedure: After a reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate or dichloromethane. This organic solution is transferred to a separatory funnel and washed sequentially with:

- Acidic Solution (e.g., 1M citric acid or 1M KHSO₄) to remove basic impurities.

- Basic Solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

- Brine (saturated sodium chloride solution) to remove residual water.

- The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

2. Flash Chromatography This is the primary technique for purifying the compound.

- Stationary Phase: Silica gel (60-200 mesh).